2,5-Bis(methylsulfonyl)pyridine

Catalog No.
S9060476
CAS No.
85330-63-8
M.F
C7H9NO4S2
M. Wt
235.3 g/mol
Availability
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2,5-Bis(methylsulfonyl)pyridine

CAS Number

85330-63-8

Product Name

2,5-Bis(methylsulfonyl)pyridine

IUPAC Name

2,5-bis(methylsulfonyl)pyridine

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

InChI

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-4-7(8-5-6)14(2,11)12/h3-5H,1-2H3

InChI Key

IBEOGICJOHYRCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)C

2,5-Bis(methylsulfonyl)pyridine is a chemical compound characterized by the presence of two methylsulfonyl groups attached to the pyridine ring at the 2 and 5 positions. This compound is notable for its white solid form, with a melting point ranging from 205°C to 207°C. The molecular formula for 2,5-bis(methylsulfonyl)pyridine is C₇H₉N₁O₄S₂, indicating a structure that includes nitrogen, sulfur, and oxygen atoms in addition to carbon and hydrogen. The presence of the methylsulfonyl groups contributes to its unique chemical properties, including increased solubility in polar solvents and potential for various

  • Oxidation Reactions: The compound can be synthesized through the oxidation of 2,5-bis(methylthio)pyridine using hydrogen peroxide as an oxidizing agent. This process involves the conversion of thio groups to sulfonyl groups, enhancing the compound's reactivity and functional properties .
  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles due to the electron-withdrawing nature of the sulfonyl groups. This property makes it useful in synthesizing more complex organic molecules.
  • Reactions with Phenols: The compound can react with substituted phenols to yield products with potential antiviral activity, demonstrating its utility in medicinal chemistry .

The synthesis of 2,5-bis(methylsulfonyl)pyridine generally involves the following steps:

  • Starting Material Preparation: Begin with 2,5-bis(methylthio)pyridine as the precursor.
  • Oxidation Process: Dissolve the precursor in acetic acid and gradually add hydrogen peroxide while controlling the temperature to facilitate oxidation.
  • Isolation and Purification: After completion of the reaction, isolate the product through filtration and recrystallization from suitable solvents such as acetonitrile .

This method exemplifies a straightforward approach for synthesizing bis(sulfonyl)pyridines while maintaining high yields and purity.

2,5-Bis(methylsulfonyl)pyridine has several applications across different fields:

  • Pharmaceutical Development: Due to its antiviral properties, it is explored as a lead compound for developing new antiviral drugs.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds and materials.
  • Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its potential bioactivity .

Interaction studies involving 2,5-bis(methylsulfonyl)pyridine primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with biological targets. Further research is needed to fully understand these interactions and their implications for drug design.

Several compounds share structural similarities with 2,5-bis(methylsulfonyl)pyridine. These include:

  • 2,5-Bis(ethylsulfonyl)pyridine: Similar in structure but with ethyl groups replacing methyl groups; it exhibits different solubility and reactivity profiles.
  • 2,5-Bis(phenylsulfonyl)pyridine: Contains phenyl groups instead of methyl or ethyl; this alteration affects both biological activity and chemical reactivity.
  • 2-Methylpyridine: A simpler derivative that lacks sulfonyl groups; it serves as a baseline for comparing reactivity and properties.
CompoundStructural FeaturesUnique Properties
2,5-Bis(methylsulfonyl)pyridineTwo methylsulfonyl groupsHigh solubility; potential antiviral activity
2,5-Bis(ethylsulfonyl)pyridineTwo ethylsulfonyl groupsDifferent solubility; possibly altered reactivity
2,5-Bis(phenylsulfonyl)pyridineTwo phenylsulfonyl groupsEnhanced stability; varied biological activity
2-MethylpyridineSingle methyl groupBasic pyridine structure; lower reactivity

This comparison highlights how variations in substituents can significantly influence the properties and applications of pyridine derivatives.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

234.99730012 g/mol

Monoisotopic Mass

234.99730012 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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